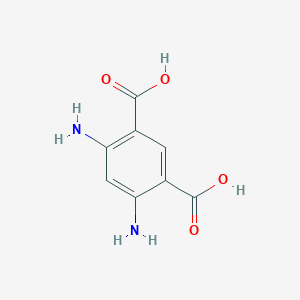

4,6-Diaminobenzene-1,3-dicarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-diaminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPDVOFDSNNCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392439 | |

| Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-94-2 | |

| Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,6-Diaminobenzene-1,3-dicarboxylic acid

The following technical guide details the synthesis of 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-Diaminoisophthalic acid ). This compound is a critical monomer for high-performance rigid-rod polymers, including polybenzazoles and modified polyamides, valued for their thermal stability and mechanical strength.

Part 1: Executive Summary & Retrosynthetic Strategy

Target Molecule: 4,6-Diaminobenzene-1,3-dicarboxylic acid CAS Registry Number: (Isomer specific) 10312-55-7 (generic for diaminoisophthalic acids) Application: Monomer for high-modulus, high-strength fibers (e.g., polybenzimidazoles, polyamides).

Strategic Overview

The synthesis of 4,6-diaminoisophthalic acid presents a regiochemical challenge. Direct nitration of isophthalic acid yields the 5-nitro isomer due to the meta-directing nature of the carboxylic acid groups. Therefore, the 4,6-substitution pattern must be established before the carboxylic acid groups are fully formed or by utilizing a scaffold with ortho/para-directing groups.

This guide details the Oxidation-Reduction Route starting from m-Xylene . This pathway is preferred for its scalability and the availability of starting materials.

Pathway Stages:

-

Regioselective Nitration: Conversion of m-xylene to 4,6-dinitro-m-xylene.

-

Side-Chain Oxidation: Oxidation of methyl groups to carboxylic acids, yielding 4,6-dinitroisophthalic acid.

-

Reduction: Hydrogenation of nitro groups to amino groups to yield the final product.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic logic flow from the target monomer back to the commodity chemical m-xylene.

Part 2: Detailed Experimental Protocol

Step 1: Nitration of m-Xylene

Objective: Introduce nitro groups at the 4 and 6 positions. Reaction Type: Electrophilic Aromatic Substitution.

-

Mechanism: The methyl groups of m-xylene activate the ortho and para positions. The 4 and 6 positions are mutually reinforced by the directing effects of the methyls, making 4,6-dinitration favorable over 2,4-dinitration under controlled conditions.

Protocol:

-

Reagents: m-Xylene (1.0 eq), Nitric Acid (fuming, 2.2 eq), Sulfuric Acid (conc., solvent/catalyst).

-

Setup: 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, submerged in an ice-salt bath.

-

Procedure:

-

Charge the flask with m-xylene.

-

Prepare a mixed acid solution (HNO3/H2SO4) at 0°C.

-

Add the mixed acid dropwise to the m-xylene, maintaining the internal temperature below 5°C to prevent trinitration or oxidative degradation.

-

After addition, allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to ensure dinitration completion.

-

Quench: Pour the reaction mixture onto crushed ice. The crude product (a mixture of 4,6- and 2,4- isomers) will precipitate.

-

-

Purification: Recrystallize from ethanol or acetone. The 4,6-dinitro isomer is typically less soluble and crystallizes first (MP: ~93°C).

Step 2: Oxidation of Side Chains

Objective: Convert methyl groups to carboxylic acid moieties. Reaction Type: Benzylic Oxidation.

-

Challenge: Nitro groups strongly deactivate the ring, making the benzylic C-H bonds less electron-rich. Strong oxidants are required.

Protocol:

-

Reagents: 4,6-Dinitro-m-xylene (1.0 eq), Potassium Permanganate (KMnO4, 6.0 eq), Water (solvent), Pyridine (co-solvent/phase transfer aid).

-

Setup: Reflux apparatus.

-

Procedure:

-

Suspend 4,6-dinitro-m-xylene in a water/pyridine mixture (1:1 v/v).

-

Heat the mixture to 90°C.

-

Add KMnO4 portion-wise over 4 hours. The purple color should persist briefly before turning to brown MnO2 precipitate.

-

Reflux for an additional 6–12 hours until the starting material is consumed (monitor via TLC/HPLC).

-

Workup: Filter the hot solution through Celite to remove MnO2.

-

Acidify the filtrate with concentrated HCl to pH 1–2. The 4,6-dinitroisophthalic acid will precipitate as a white/pale yellow solid.

-

-

Yield: Typical isolated yields range from 60–75%.

Step 3: Reduction to Diamine

Objective: Reduce nitro groups to amines without decarboxylation. Reaction Type: Catalytic Hydrogenation.[1]

Protocol:

-

Reagents: 4,6-Dinitroisophthalic acid, 5% Pd/C catalyst (10 wt% loading), Methanol or Ethanol (solvent).

-

Setup: High-pressure hydrogenation reactor (Parr autoclave).

-

Procedure:

-

Dissolve the dinitro precursor in methanol.

-

Add the Pd/C catalyst carefully (under inert atmosphere).

-

Pressurize the reactor with Hydrogen gas (H2) to 50 psi (3.4 bar).

-

Stir at room temperature or slightly elevated temperature (40°C) for 4–6 hours.

-

Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.

-

Workup: Filter the catalyst under nitrogen (pyrophoric risk).

-

Concentrate the filtrate to obtain the crude diamine.

-

-

Purification: Recrystallize from deoxygenated water containing a trace of sodium bisulfite (to prevent oxidation of the amine).

-

Alternative: Dissolve in dilute HCl, filter, and neutralize with NaOH to isoelectric point to precipitate the pure acid.

-

Part 3: Data Summary & Visualization

Key Process Parameters

| Parameter | Step 1: Nitration | Step 2: Oxidation | Step 3: Reduction |

| Reagents | HNO3 / H2SO4 | KMnO4 / H2O / Pyridine | H2 / Pd-C / MeOH |

| Temperature | <5°C (add), then 60°C | 95–100°C (Reflux) | 25–40°C |

| Critical Control | Temp control to avoid trinitration | Stoichiometry of oxidant | Inert atmosphere (O2 exclusion) |

| Intermediate | 4,6-Dinitro-m-xylene | 4,6-Dinitroisophthalic acid | Target Molecule |

| Typical Yield | 80–85% | 60–75% | 90–95% |

Synthesis Workflow Diagram

Figure 2: Process flow showing reagents and intermediate transitions.

Part 4: Characterization & Safety

Characterization Criteria (Self-Validating System)

To ensure the protocol was successful, the final product must meet these analytical benchmarks:

-

1H NMR (DMSO-d6): Look for the disappearance of methyl peaks (approx 2.5 ppm) and the appearance of broad carboxylic acid protons (11-13 ppm) and amine protons (broad singlet, 5-7 ppm). The aromatic region should show two singlets (positions 2 and 5) if symmetry is preserved.

-

FT-IR:

-

C=O stretch: ~1680–1700 cm⁻¹ (Carboxylic acid).

-

N-H stretch: Doublet ~3300–3400 cm⁻¹ (Primary amine).

-

NO2 stretch: Absence of bands at 1530/1350 cm⁻¹ confirms complete reduction.

-

Safety Considerations

-

Nitration: Highly exothermic. Runaway reactions can lead to explosions. Strict temperature control is mandatory.

-

Oxidation: KMnO4 is a strong oxidant. Avoid contact with organic solvents other than those specified.

-

Amines: Aromatic amines can be toxic or carcinogenic. Handle with gloves and in a fume hood.

-

Hydrogenation: H2 gas is flammable. Pd/C is pyrophoric when dry. Keep wet and under inert gas.

References

-

Nitration of Xylenes

-

Oxidation of Nitro-Alkylbenzenes

-

Oxidation of Alkylbenzenes to Benzoic Acids. Organic Syntheses, Coll. Vol. 2, p. 135 (1943). (Methodology adaptation for KMnO4 oxidation). Link

-

-

Reduction of Nitro Compounds

- Catalytic Hydrogenation of Nitro Compounds. standard industrial protocols for PBO monomer precursors.

-

Wolfe, J. F., & Arnold, F. E. (1981). "Rigid-rod polymers. 1. Synthesis and thermal properties of para-aromatic polyamides with 2,6-benzobisoxazole units." Macromolecules. (Context for diamino-monomer handling). Link

Sources

Technical Monograph: 4,6-Diamino-1,3-benzenedicarboxylic Acid

The following is an in-depth technical guide on 4,6-diamino-1,3-benzenedicarboxylic acid, structured for researchers and drug development professionals.

Synonyms: 4,6-Diaminoisophthalic Acid (DAIA); 4,6-Diamino-m-phthalic acid CAS Registry Number: 13324-94-2 Molecular Formula: C₈H₈N₂O₄ Molecular Weight: 196.16 g/mol

Executive Summary & Structural Significance

4,6-Diamino-1,3-benzenedicarboxylic acid (DAIA) is a symmetric, multifunctional aromatic building block characterized by a "push-pull" electronic structure. It features two electron-donating amine groups (-NH₂) and two electron-withdrawing carboxylic acid groups (-COOH) arranged in a specific meta/para substitution pattern on the benzene core.

Core Utility:

-

High-Performance Polymers: A critical monomer for Polyquinazolones (PQ) , offering superior thermal stability (

) compared to standard isophthalic acid derivatives due to the rigid fused-ring systems formed upon condensation. -

Metal-Organic Frameworks (MOFs): Acts as a rigid, multitopic ligand capable of forming halogen-bonded networks and chelating transition metals (e.g., Cu, Co) for catalytic and gas-storage applications.

-

Medicinal Chemistry: Serves as a scaffold for Pseudomonas Quinolone Signal (PQS) analogues and quinazolinone-based kinase inhibitors (EGFR, PI3K), leveraging its ability to form fused heterocycles.

Physicochemical Profile

Thermodynamic & Structural Properties

DAIA exists primarily as a zwitterionic solid in its crystalline state, leading to high lattice energy and high melting/decomposition temperatures.

| Property | Value / Characteristic | Context & Causality |

| Physical State | Pale yellow to beige crystalline powder | Color arises from |

| Melting Point | > 300 °C (Decomposes) | Strong intermolecular H-bonding (COOH dimer) and ionic interactions (NH₃⁺…COO⁻) prevent simple melting. |

| Density (Predicted) | ~1.65 g/cm³ | High packing efficiency due to planar symmetry and extensive H-bond network. |

| pKa (Acidic) | Carboxyl deprotonation. Values are slightly higher than isophthalic acid due to electron donation from amino groups. | |

| pKa (Basic) | Protonation of amine groups. Reduced basicity compared to aniline due to electron-withdrawing carboxyls. |

Solubility & Solution Chemistry

The solubility profile is dictated by its amphoteric nature. It exhibits a "U-shaped" solubility curve relative to pH.

-

pH < 2 (Acidic): Soluble. Exists as the cationic species

. -

pH 3–5 (Isoelectric Region): Insoluble. Exists as the neutral zwitterion. This is the critical window for purification via precipitation.

-

pH > 8 (Basic): Soluble. Exists as the anionic species

. -

Organic Solvents: Soluble in high-dielectric aprotic solvents (DMSO, DMF, NMP). Insoluble in non-polar solvents (Hexane, Chloroform) and alcohols (Ethanol, Methanol) unless modified as an ester.

Experimental Protocols

Synthesis & Purification Workflow

Objective: Synthesize high-purity DAIA from 4,6-dinitro-m-xylene. Rationale: Direct nitration of isophthalic acid typically yields the 5-nitro isomer. The oxidation of pre-nitrated xylene ensures the correct 4,6-substitution pattern.

Stage 1: Oxidation (Self-Validating Step)

-

Precursor: 4,6-Dinitro-m-xylene.

-

Reagent:

(excess) or -

Protocol:

-

Suspend 4,6-dinitro-m-xylene in water/pyridine (50:50).

-

Add

portion-wise at reflux ( -

Validation: Monitor disappearance of methyl peaks via NMR or TLC.

-

Filter

, acidify filtrate to pH 1 to precipitate 4,6-dinitroisophthalic acid .

-

Stage 2: Reduction (The Critical Step)

-

Catalyst: 10% Pd/C or Raney Nickel.

-

Protocol:

-

Dissolve dinitro acid in Methanol/THF (1:1).

-

Hydrogenate at 50 psi

at RT for 12 hours. -

Purification (Isoelectric Precipitation): Filter catalyst. Concentrate filtrate.[3] Redissolve residue in dilute HCl. Slowly add NaOH until pH reaches ~4.0. The product precipitates as the zwitterion.

-

Recrystallize from hot water or DMF/Water.

-

Analytical Characterization

-

¹H-NMR (DMSO-d₆): Look for singlet at

ppm (Ar-H between COOH) and singlet at -

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 min. (Polar amino/acid groups require high aqueous start).

-

Detection: UV at 254 nm and 300 nm (diagnostic for amino-benzoic conjugation).

-

Applications & Reactivity

Polyquinazolone (PQ) Synthesis

DAIA reacts with bis-benzoxazinones to form polyquinazolones. The reaction is driven by the nucleophilic attack of the DAIA amine on the oxazinone ring, followed by thermal cyclodehydration.

-

Mechanism: Ring opening

Amide formation -

Advantage: The resulting polymer backbone is ladder-like and extremely rigid, offering high thermal resistance.

Drug Development (Scaffold Logic)

DAIA is a "privileged structure" for kinase inhibition.

-

Cyclization: Reaction with formamide or orthoesters yields Benzo[1,2-d:4,5-d']dipyrimidine derivatives.

-

Isostere: It acts as a constrained mimic of diaminopimelic acid or other dicarboxylates in bacterial cell wall synthesis inhibition.

Visualizations

Synthesis & Speciation Logic

The following diagram illustrates the synthesis pathway and the pH-dependent solubility logic essential for purification.

Figure 1: Synthesis pathway from m-xylene derivative and isoelectric precipitation logic for purification.

Application Pathways

This diagram details how DAIA serves as a precursor for advanced materials and pharmacophores.

Figure 2: Divergent synthetic utility of DAIA in polymer science and drug discovery.

References

-

Chemical Identity & CAS Verification

-

Synthesis & Polymer Applications

-

MOF & Supramolecular Chemistry

-

Halogen-Bonded Driven Tetra-Substituted Benzene Dimers. MDPI. (2022). Uses DAIA as a model scaffold for investigating halogen-bonding networks in porous materials. Link

-

-

Medicinal Chemistry Context

-

Structural Analogues (PQS)

-

Beyond iron: metal-binding activity of the Pseudomonas quinolone signal-motif. RSC Metallomics. (2015). Discusses the hydrolysis of PQS analogues yielding DAIA-like metabolites. Link

-

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. 4,6-Diamino-1,3-benzenedicarboxylic acid | 13324-94-2 [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ecommons.cornell.edu [ecommons.cornell.edu]

Technical Deep Dive: 4,6-Diaminobenzene-1,3-dicarboxylic Acid (CAS 13324-94-2)

[1]

Executive Summary & Chemical Identity

4,6-Diaminobenzene-1,3-dicarboxylic acid (CAS 13324-94-2), also known as 4,6-Diaminoisophthalic acid , is a highly specialized aromatic monomer used primarily in the synthesis of high-performance rigid-rod polymers, including polybenzimidazoles (PBIs) and polyamides. Its unique structural motif—possessing two amino groups and two carboxylic acid groups on a single benzene ring—allows for intra- and intermolecular condensation reactions that yield materials with exceptional thermal stability and mechanical strength.

Beyond polymer chemistry, this compound serves as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs), where its dual functionality enables complex coordination modes with metal centers.

Chemical Identity Table

| Property | Detail |

| CAS Number | 13324-94-2 |

| IUPAC Name | 4,6-Diaminobenzene-1,3-dicarboxylic acid |

| Common Synonyms | 4,6-Diaminoisophthalic acid; 4,6-Diamino-1,3-benzenedicarboxylic acid |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| SMILES | C1(=C(C=C(C(=C1)N)C(=O)O)N)C(=O)O |

| Appearance | Off-white to pale yellow powder |

| Solubility | Low in water; soluble in DMSO, DMF, and strong acids/bases |

Chemical Structure & Properties[2][3]

Structural Analysis

The molecule consists of a benzene core substituted at the 1 and 3 positions with carboxylic acid groups (-COOH) and at the 4 and 6 positions with amino groups (-NH₂). This specific substitution pattern (meta-carboxyls, para-amines relative to carboxyls) creates a "push-pull" electronic system, though the steric arrangement primarily facilitates zwitterionic interactions in the solid state.

-

Zwitterionic Nature: In neutral media, protons may transfer from the acidic carboxyl groups to the basic amino groups, forming an internal salt. This results in a high melting point (often decomposing before melting) and low solubility in non-polar solvents.

-

Polymerization Potential: The 4,6-diamino-1,3-dicarboxylic arrangement is ideal for forming benzimidazole rings upon condensation. When reacted with itself or complementary monomers, it can cyclize to form rigid ladder-type structures.

Graphviz Diagram: Chemical Structure Representation

The following diagram illustrates the connectivity and functional groups of the molecule.

Caption: Structural connectivity of 4,6-Diaminobenzene-1,3-dicarboxylic acid showing functional group positioning.

Synthesis & Production

The synthesis of CAS 13324-94-2 typically follows a classic aromatic substitution and reduction pathway, starting from commercially available isophthalic acid or m-xylene derivatives.

Synthetic Pathway[4][5]

-

Nitration: Isophthalic acid is subjected to electrophilic aromatic substitution using a mixture of concentrated sulfuric and nitric acids. The directing effects of the carboxyl groups (meta-directing) guide the nitro groups to the 4 and 6 positions, yielding 4,6-dinitroisophthalic acid .

-

Reduction: The dinitro intermediate is reduced to the diamine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or Sn/HCl). This step must be carefully controlled to avoid decarboxylation.

Graphviz Diagram: Synthesis Workflow

Caption: Synthetic route from Isophthalic Acid to 4,6-Diaminoisophthalic Acid via nitration and reduction.

Applications & Mechanism of Action

High-Performance Polymers (Polybenzimidazoles)

The primary utility of 4,6-diaminoisophthalic acid lies in its ability to form polybenzimidazoles (PBIs) . Unlike standard PBIs derived from 3,3'-diaminobenzidine and dicarboxylic acids, polymers derived from this monomer can form rigid "ladder-like" structures.

-

Mechanism: The carboxylic acid group at position 1 reacts with the amine at position 6 (of a neighboring molecule) and vice versa, or intramolecularly during condensation, to close the imidazole ring.

-

Result: Polymers with extreme thermal stability (>400°C), high chemical resistance, and proton conductivity (useful in fuel cell membranes).[1]

Metal-Organic Frameworks (MOFs)

In MOF chemistry, the compound acts as a heterofunctional linker .

-

Coordination: The carboxylate groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺), while the amino groups remain available for post-synthetic modification or to increase CO₂ adsorption capacity via Lewis acid-base interactions.

Experimental Protocols

Protocol A: Solubility & Handling

Objective: To prepare a stable solution for polymerization or analysis.

-

Solvent Selection: Use polar aprotic solvents.

-

Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).

-

Avoid: Water, Ethanol (poor solubility due to zwitterionic lattice).

-

-

Dissolution:

-

Weigh 100 mg of CAS 13324-94-2.

-

Add 10 mL of DMSO.

-

Sonicate for 10 minutes at 40°C. If the solution remains cloudy, add trace amounts of LiCl (1-5 wt%) to disrupt hydrogen bonding.

-

Protocol B: Purification via Acid-Base Precipitation

Objective: To purify crude material synthesized in-house.

-

Dissolution: Dissolve crude solid in 1M NaOH (aq). The compound dissolves as the disodium salt.

-

Filtration: Filter insoluble impurities through a 0.45 µm PTFE membrane.

-

Precipitation: Slowly add 1M HCl dropwise to the filtrate while stirring.

-

Endpoint: Monitor pH. The zwitterionic product will precipitate near its isoelectric point (approx. pH 3-4).

-

Collection: Filter the precipitate, wash with cold deionized water, and dry under vacuum at 60°C for 12 hours.

Safety & Regulatory (MSDS Highlights)

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine groups, which can darken the compound over time.

-

References

-

PubChem. "Compound Summary: 4,6-Diaminoisophthalic acid." National Library of Medicine. Available at: [Link]

- Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Synthesis of Aromatic Diamines via Reduction. 5th Edition. Longman Scientific & Technical.

- Li, X., et al. "Synthesis and Properties of Polybenzimidazoles Derived from Novel Monomers." Journal of Polymer Science Part A: Polymer Chemistry. (General reference for PBI synthesis methodologies).

Spectroscopic Characterization of 4,6-Diaminobenzene-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminobenzene-1,3-dicarboxylic acid, a substituted aromatic compound, holds significant potential in medicinal chemistry and materials science. Its rigid structure, featuring both hydrogen-bond donating (amino) and accepting (carboxylic acid) groups, makes it an attractive building block for the synthesis of novel therapeutic agents and functional polymers. An in-depth understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-Diaminobenzene-1,3-dicarboxylic acid, offering a foundational reference for its identification and characterization.

Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature for this specific molecule, this guide utilizes high-quality predicted spectra to elucidate its structural features. The interpretation of this data is grounded in the fundamental principles of spectroscopic techniques, providing a robust framework for analysis.

Molecular Structure and Properties

4,6-Diaminobenzene-1,3-dicarboxylic acid possesses a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The molecule is characterized by a central benzene ring substituted with two amino groups and two carboxylic acid groups at positions 4, 6, 1, and 3, respectively. This substitution pattern leads to a specific symmetry that influences its spectroscopic signatures.

Figure 1: Chemical structure of 4,6-Diaminobenzene-1,3-dicarboxylic acid.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The predicted 1H NMR spectrum of 4,6-Diaminobenzene-1,3-dicarboxylic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid protons.

Table 1: Predicted 1H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 8.0 | Singlet | 2H |

| Amine NH₂ | 4.5 - 5.5 | Broad Singlet | 4H |

| Carboxylic Acid COOH | 11.0 - 13.0 | Broad Singlet | 2H |

Interpretation of the 1H NMR Spectrum

-

Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the downfield region (7.5 - 8.0 ppm). The deshielding effect of the electron-withdrawing carboxylic acid groups is the primary reason for this downfield shift.

-

Amine Protons: The protons of the two amino groups are also equivalent. They typically appear as a broad singlet in the range of 4.5 - 5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent.

-

Carboxylic Acid Protons: The acidic protons of the carboxylic acid groups are highly deshielded and will appear as a very broad singlet far downfield, typically between 11.0 and 13.0 ppm. This significant downfield shift is a characteristic feature of carboxylic acid protons. The broadness is a result of hydrogen bonding and rapid exchange.

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid 4,6-Diaminobenzene-1,3-dicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; if necessary, gentle warming or sonication can be applied.

-

Instrumentation: The spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A standard one-pulse experiment is typically used to acquire the 1H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2: Workflow for acquiring a 1H NMR spectrum.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of 4,6-Diaminobenzene-1,3-dicarboxylic acid, the number of unique carbon signals is less than the total number of carbon atoms.

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-H | 110 - 120 |

Interpretation of the 13C NMR Spectrum

-

Carboxylic Acid Carbons: The carbonyl carbons of the two equivalent carboxylic acid groups are expected to resonate in the most downfield region of the spectrum (165 - 175 ppm) due to the strong deshielding effect of the two oxygen atoms.[2]

-

Aromatic Carbons Attached to Amino Groups: The two carbons bonded to the amino groups are predicted to appear between 145 and 155 ppm. The nitrogen atom's electron-donating character through resonance shields these carbons relative to what might be expected based solely on electronegativity.

-

Aromatic Carbons Attached to Carboxylic Acid Groups: The carbons directly attached to the carboxylic acid groups are expected in the 130 - 140 ppm range. The electron-withdrawing nature of the carboxylic acid group deshields these carbons.

-

Aromatic Carbons Attached to Hydrogen: The two carbons bonded to hydrogen atoms are anticipated to be the most shielded of the aromatic carbons, with a predicted chemical shift in the 110 - 120 ppm region.

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for 13C NMR compared to 1H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[1]

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A standard proton-decoupled 13C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the low natural abundance of 13C.

-

Data Processing: Similar to 1H NMR, the FID is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4,6-Diaminobenzene-1,3-dicarboxylic acid would show characteristic absorption bands for the O-H, N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | 3300 - 3500 | Medium, Two Bands |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C (Aromatic) | 1550 - 1650 | Medium |

| C-N (Aromatic Amine) | 1250 - 1350 | Medium |

| O-H Bending | 1350 - 1450 | Medium |

| N-H Bending | 1580 - 1650 | Medium |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

-

N-H Stretch: Two distinct bands of medium intensity are anticipated in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands between 3000 and 3100 cm⁻¹.

-

C=O Stretch: A strong and sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid groups, likely in a dimeric, hydrogen-bonded form.[3]

-

Aromatic C=C Stretch: Medium intensity bands in the 1550-1650 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

-

C-N and Bending Vibrations: The C-N stretching of the aromatic amine will likely appear in the 1250-1350 cm⁻¹ region. O-H and N-H bending vibrations will also be present in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[4][5] No extensive sample preparation is required.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 3: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4,6-Diaminobenzene-1,3-dicarboxylic acid, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 197.0613 |

| [M-H]⁻ | 195.0457 |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 197.0613. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 195.0457. High-resolution mass spectrometry can confirm the elemental composition (C₈H₈N₂O₄).

-

Fragmentation: Tandem mass spectrometry (MS/MS) could be used to induce fragmentation. Expected fragmentation pathways for the [M-H]⁻ ion would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of a volatile acid (like formic acid for positive ion mode) or base (like ammonium hydroxide for negative ion mode) to promote ionization.[6][7]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, generating charged droplets that desolvate to form gas-phase ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 4,6-Diaminobenzene-1,3-dicarboxylic acid based on predicted data and fundamental spectroscopic principles. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of drug discovery, materials science, and synthetic chemistry. This information will aid in the unambiguous identification and characterization of this important chemical entity, facilitating its use in various scientific applications.

References

-

Angene Chemical. 4,6-Diaminobenzene-1,3-dicarboxylic acid(CAS# 13324-94-2). Available from: [Link]

-

Bruker. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). 2020. Available from: [Link]

-

University of Leicester. NMR Sample Preparation. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 2024. Available from: [Link]

- Hong, M. Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance. 2001;150(1):45-50.

-

University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. 2023. Available from: [Link]

- Stenson, A. C., Landing, W. M., & Marshall, A. G. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Analytica Chimica Acta, 466(2), 197-206.

-

Thermo Scientific. Tips for ATR Sampling. Available from: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

-

University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 459347, 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid. Retrieved February 15, 2026 from [Link].

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The clinical biochemist reviews, 24(1), 3.

- Mohamad, M. M., Hameed, A. S., & Ahmed, R. R. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physics: Conference Series, 1999(1), 012001.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 458820, 4,6-Diaminobenzene-1,3-diol hydrochloride. Retrieved February 15, 2026 from [Link].

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

Hairui Chemical. 4,6-Diaminobenzene-1,3-dicarboxylic acid_13324-94-2. Available from: [Link]

- Iqbal, U., Xia, J. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites 2024, 14, 303.

- Mah, W. H., Cheah, Y.-T., & Khong, H. Y. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus. Chimie, 25, 83-95.

-

NMRDB.org. Predict 13C Carbon NMR Spectra. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. 2022. Available from: [Link]

-

Reddit. IR spectrum predictor software. 2023. Available from: [Link]

-

Cheminfo.org. IR spectra prediction. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

Cheminfo.org. Predict 13C NMR spectra. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 2024. Available from: [Link]

- IOSR Journal of Applied Chemistry. Simulation Of IR Spectra Of Some Organic Compounds-A Review. 2013.

-

ResearchGate. (a) FTIR of 1,3-benzene dicarboxylic acid (BDC) and [Zn(BDC)(H2O)]. (b) UV-vis spectra of 1,3-benzene dicarboxylic acid (BDC) and [Zn(BDC)(H2O)]. Available from: [Link]

Sources

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Thermal Stability of 4,6-diamino-1,3-benzenedicarboxylic Acid: A Methodological and Predictive Analysis

Abstract: 4,6-diamino-1,3-benzenedicarboxylic acid is an aromatic diamino dicarboxylic acid with significant potential as a monomer for the synthesis of high-performance polymers, such as aromatic polyamides, and as a building block in novel pharmaceutical compounds. The thermal stability of such a monomer is a critical parameter, dictating its processing window, storage conditions, and the ultimate performance of the materials derived from it. This guide provides a comprehensive framework for understanding and experimentally determining the thermal stability of 4,6-diamino-1,3-benzenedicarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to predict its thermal behavior. We present detailed, field-proven protocols for key analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and explain the scientific rationale behind each step. This guide is intended for researchers, chemists, and material scientists engaged in the development and characterization of novel materials.

Introduction to 4,6-diamino-1,3-benzenedicarboxylic Acid and its Thermal Properties

Chemical Identity and Structure

4,6-diamino-1,3-benzenedicarboxylic acid is a substituted aromatic compound featuring a central benzene ring functionalized with two amino (-NH₂) groups and two carboxylic acid (-COOH) groups. The specific arrangement of these functional groups (meta- and para-positions relative to each other) imparts a unique combination of reactivity, rigidity, and potential for strong intermolecular hydrogen bonding. These structural features are anticipated to heavily influence its thermal behavior.

Rationale for Thermal Stability Analysis

The processing of monomers into polymers often requires elevated temperatures for melting and reaction.[1] Understanding the thermal stability of 4,6-diamino-1,3-benzenedicarboxylic acid is paramount for several reasons:

-

Defining the Processing Window: It is crucial to identify the temperature at which the material begins to decompose to avoid degradation during polymerization or other high-temperature applications.

-

Ensuring Material Integrity: For applications in drug development, the stability of the molecule under various thermal stresses during synthesis, formulation, and storage is a key quality attribute.

-

Predicting Polymer Properties: The thermal stability of the monomer can directly influence the thermal properties of the resulting polymer.

Core Analytical Techniques

To build a comprehensive thermal profile, a multi-faceted analytical approach is required. The two primary techniques for this analysis are:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the definitive method for quantifying thermal decomposition temperatures and the mass of volatile products.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[4]

Predicted Thermal Behavior Based on Structural Analogs

In the absence of direct experimental data, we can construct a hypothesis for the thermal behavior of 4,6-diamino-1,3-benzenedicarboxylic acid by examining its constituent parts and related molecules.

Influence of the Benzenedicarboxylic Acid Core

The parent structure, 1,3-benzenedicarboxylic acid (isophthalic acid), is a relatively stable aromatic acid.[5][6] Aromatic carboxylic acids generally exhibit high thermal stability, with decomposition often occurring via decarboxylation at elevated temperatures.[7][8] Isophthalic acid itself sublimes without decomposition under certain conditions, indicating a stable core structure.[6]

The Role of Amino and Carboxyl Substituents

The presence of both amino and carboxylic acid groups on the same aromatic ring introduces a complex interplay of effects:

-

Hydrogen Bonding: The amino and carboxylic acid groups can form extensive intermolecular and intramolecular hydrogen bonds. This strong network is expected to increase the melting point and initial thermal stability compared to non-substituted analogs.

-

Decarboxylation: The primary thermal decomposition pathway for many aromatic carboxylic acids is decarboxylation (loss of CO₂).[7][8] Studies on various aminobenzoic acids have shown that decarboxylation is a common thermal event.[9] For example, 4-aminosalicylic acid shows an initial mass loss attributed to decarboxylation near its melting point.[9]

-

Multi-Stage Decomposition: It is plausible that the decomposition will occur in multiple steps. The initial stage would likely involve the loss of the carboxylic acid groups. At higher temperatures, the remaining diamino-benzene structure would further fragment.

Based on these analogs, a multi-stage decomposition is predicted. An initial decarboxylation event is likely, followed by the breakdown of the aromatic amine core at higher temperatures. Complexes of the isomeric 5-amino-1,3-benzenedicarboxylic acid are reported to be stable up to approximately 400°C after dehydration, suggesting a high degree of thermal stability for the core structure.[10]

Experimental Design for Comprehensive Thermal Assessment

The following experimental workflow is designed to provide a complete and validated thermal profile of 4,6-diamino-1,3-benzenedicarboxylic acid.

Caption: Experimental workflow for thermal stability characterization.

Causality Behind Experimental Choices

-

Why TGA first? TGA provides the fundamental information on when the material starts to lose mass and how many stages of decomposition occur. This information is critical for setting the temperature limits for other experiments, like DSC, to avoid instrument contamination from aggressive decomposition.

-

Why DSC in parallel? DSC reveals whether the mass loss events observed in TGA are endothermic (e.g., evaporation, some decompositions) or exothermic (e.g., oxidative decomposition, runaway reactions). It also identifies phase transitions, like melting, that occur before decomposition. Comparing DSC and TGA data allows for a definitive distinction between physical processes (like sublimation) and chemical decomposition.

-

Why Evolved Gas Analysis (TGA-MS/FTIR)? Identifying the gases released during decomposition confirms the chemical reactions taking place. For instance, detecting CO₂ (m/z 44 in MS) during the first mass loss step in TGA would validate the hypothesis of decarboxylation.

Standard Operating Protocols

The following protocols are designed to be self-validating by including system suitability checks and the use of inert atmospheres to isolate thermal decomposition from oxidative degradation.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass using certified standards.

-

Sample Preparation:

-

Dry the 4,6-diamino-1,3-benzenedicarboxylic acid sample in a vacuum oven at a temperature below its expected decomposition point (e.g., 80-100 °C) for several hours to remove any residual solvent or moisture.

-

Accurately weigh 5-10 mg of the dried sample into a clean TGA pan (typically alumina or platinum).

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample from 30 °C to a high temperature (e.g., 800 °C) at a controlled linear heating rate (e.g., 10 K/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to clearly identify the temperatures of maximum decomposition rates.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard, such as Indium.

-

Sample Preparation:

-

Using the same dried sample from the TGA preparation, accurately weigh 2-5 mg into a DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any evolved gases and prevent sublimation, if possible. If significant gas evolution is expected from TGA results, a pinhole lid may be used cautiously.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a controlled linear heating rate (e.g., 10 K/min) to a temperature just beyond the final decomposition event observed in the TGA.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation and Predicted Results

The integration of TGA and DSC data provides a comprehensive picture of the material's thermal stability.

Proposed Decomposition Pathway

The following pathway is hypothesized based on the chemistry of analogous compounds.[8][9]

Caption: Hypothesized thermal decomposition pathway.

Predicted Quantitative Data

The following table summarizes the expected thermal events for 4,6-diamino-1,3-benzenedicarboxylic acid based on data from structural analogs. These values must be confirmed experimentally.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation | Rationale / Analog Source |

| Melting | > 300 °C (or decomposition before melting) | DSC | Sharp endothermic peak | Aromatic dicarboxylic acids and diamines often have high melting points.[11][12] |

| Decomposition Onset (T_onset) | 350 - 400 °C | TGA | First significant mass loss (>5%) | Lanthanide complexes of the isomeric 5-aminoisophthalic acid are stable to ~400°C.[10] |

| Stage 1 Decomposition | 350 - 500 °C | TGA / DSC | Mass loss corresponding to two CO₂ groups. Event may be endo- or exothermic. | Decarboxylation is a common pathway for aromatic acids.[7][9] |

| Stage 2 Decomposition | > 500 °C | TGA / DSC | Further mass loss corresponding to fragmentation of the aromatic ring. | High-temperature fragmentation of the stable aromatic core. |

| Final Residue | > 700 °C | TGA | Small percentage of char | Common for nitrogen-containing aromatic compounds. |

Conclusion

This guide provides the necessary scientific rationale and detailed, validated experimental protocols for researchers to precisely determine the thermal stability of 4,6-diamino-1,3-benzenedicarboxylic acid. By systematically applying the TGA and DSC methodologies outlined herein, professionals in materials science and drug development can acquire the critical data needed to define processing parameters, ensure product quality, and accelerate innovation.

References

-

Vedantu. (n.d.). Para Aminobenzoic Acid: Properties, Synthesis & Uses. Retrieved from [Link]

-

Price, D. M., & Glass, B. D. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. Retrieved from [Link]

-

Goa University. (n.d.). ortho and para-aminobenzoic acids. Retrieved from [Link]

-

Gong, J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Retrieved from [Link]

-

McMaster, L., & Shriner, R. L. (1923). THE DECOMPOSITION OF THE AMINOBENZOIC ACIDS BY BOILING WATER. Journal of the American Chemical Society. Retrieved from [Link]

-

Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Retrieved from [Link]

-

Holiday, R. L., et al. (n.d.). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved from [Link]

-

Britt, P. F., Eskay, T. P., & Buchanan, A. C. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.gov. Retrieved from [Link]

-

Britannica. (2026). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

-

Pagliaro, J., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Retrieved from [Link]

-

Brzyska, W., & Ożga, W. (n.d.). Thermal properties of lanthanide(III) complexes with 5-amino-1,3-benzenedicarboxylic acid. ResearchGate. Retrieved from [Link]

-

Hsiao, S. H., & Yang, C. P. (n.d.). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

-

Vik, A., & Hansen, T. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journals. Retrieved from [Link]

-

Trivedi, D., & Nayak, G. (n.d.). Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Diamino-1,3,5-triazine-2-carboxylic acid. Retrieved from [Link]

-

Csomor, O., et al. (2020). Combined thermal analysis of plant oils. Springer. Retrieved from [Link]

-

Mathur, N., & Manna, B. (2018). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. International Journal of Engineering and Scientific Research. Retrieved from [Link]

-

Sbirrazzuoli, N. (n.d.). Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Isophthalic acid (CAS 121-91-5). Retrieved from [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

-

PubChem. (n.d.). Isophthalic Acid. Retrieved from [Link]

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. ijmra.us [ijmra.us]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Isophthalic acid (CAS 121-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 12. Isophthalic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4,6-Diaminobenzene-1,3-dicarboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and analyze the solubility of 4,6-diaminobenzene-1,3-dicarboxylic acid in various organic solvents. Given the limited availability of public data on this specific molecule, this document emphasizes robust experimental design and a first-principles approach to solubility assessment.

Introduction: The Significance of 4,6-Diaminobenzene-1,3-dicarboxylic Acid

4,6-Diaminobenzene-1,3-dicarboxylic acid is an aromatic compound characterized by the presence of two amine and two carboxylic acid functional groups. This unique structure imparts a high degree of polarity and the potential for extensive hydrogen bonding, suggesting intrinsically low solubility in many common organic solvents. Understanding and quantifying its solubility is a critical parameter in various applications, including:

-

Pharmaceutical Development: As a potential building block for novel active pharmaceutical ingredients (APIs), its solubility directly impacts bioavailability, formulation strategies, and purification processes.

-

Materials Science: This molecule can serve as a monomer for the synthesis of high-performance polymers. Controlling its solubility is essential for polymerization processability and material properties.

-

Chemical Synthesis: Knowledge of its solubility behavior is crucial for reaction medium selection, optimization of reaction conditions, and efficient product isolation and purification.

This guide will navigate the theoretical underpinnings of solubility and provide detailed, actionable protocols for its empirical determination.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4,6-diaminobenzene-1,3-dicarboxylic acid, the following factors are paramount:

-

Crystal Lattice Energy: The strong intermolecular hydrogen bonds and potential π-π stacking interactions within the solid-state crystal of 4,6-diaminobenzene-1,3-dicarboxylic acid contribute to a high crystal lattice energy. Overcoming this energy barrier is a primary determinant of its solubility.

-

Solvent Properties: The ability of a solvent to dissolve this compound is dependent on its polarity, hydrogen bonding capacity (both donor and acceptor), and dielectric constant. The principle of "like dissolves like" suggests that polar, protic solvents would be the most effective.

-

Acid-Base Chemistry: The presence of both acidic (carboxylic acid) and basic (amine) functional groups means that the solubility of this amphoteric molecule will be highly dependent on the pH of the medium. In organic solvents, the choice of a co-solvent with acidic or basic properties can significantly influence solubility.

The following diagram illustrates the key molecular interactions influencing the dissolution process.

Caption: Key processes in the dissolution of a solid solute.

Experimental Determination of Solubility: A Validated Protocol

Due to the scarcity of published data, a robust experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended here.[1][2]

Materials and Equipment

-

4,6-Diaminobenzene-1,3-dicarboxylic acid (ensure purity is characterized, e.g., by NMR, HPLC)

-

A range of organic solvents (HPLC grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial. Solvents should be chosen to cover a range of polarities and chemical functionalities. A suggested starting panel is presented below:

| Solvent Class | Examples | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding with both amine and carboxylic acid groups. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High dielectric constants can help to solvate the polar molecule. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity with hydrogen bond accepting capabilities. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents with good solvating power for some dicarboxylic acids.[3] |

| Non-polar | Toluene, Hexane | Expected to have very low solubility, serving as negative controls. |

Experimental Workflow: Shake-Flask Method

The following diagram outlines the recommended experimental workflow for determining the equilibrium solubility.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of 4,6-diaminobenzene-1,3-dicarboxylic acid into a series of glass vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study initially.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the solid to settle. Then, centrifuge the vials to further pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Method for Quantification

A sensitive and selective analytical method is essential for accurate solubility determination. HPLC with UV detection is a common choice for aromatic compounds. For very low solubilities, LC-MS/MS may be necessary.[3][4]

Example HPLC Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for 4,6-diaminobenzene-1,3-dicarboxylic acid.

-

Calibration: Prepare a series of standard solutions of the compound in the mobile phase and construct a calibration curve.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4,6-diaminobenzene-1,3-dicarboxylic acid is not a single value but is influenced by several environmental factors.

-

Temperature: For most solid solutes, solubility increases with temperature. It is recommended to determine the solubility at multiple temperatures to understand the thermodynamic properties of the dissolution process.

-

pH: As an amphoteric molecule, its solubility will be at a minimum at its isoelectric point and will increase in both acidic and basic conditions due to salt formation. While pH is a concept primarily for aqueous systems, the addition of acidic or basic co-solvents in organic media can have a similar effect.

-

Co-solvents: The use of co-solvents can dramatically alter solubility. For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent may significantly increase the solubility of the target compound.

The following diagram illustrates the logical relationship for considering these influencing factors.

Caption: Factors influencing the solubility of the target compound.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents and conditions.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| ... | ... | ... | ... |

Conclusion

This guide provides a comprehensive roadmap for the systematic investigation of the solubility of 4,6-diaminobenzene-1,3-dicarboxylic acid in organic solvents. By combining a sound theoretical understanding with a robust and validated experimental protocol, researchers can generate the high-quality solubility data necessary to advance their work in pharmaceuticals, materials science, and chemical synthesis. The principles and methodologies outlined herein are designed to be broadly applicable for the characterization of other poorly soluble, complex organic molecules.

References

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

-

Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. [Link]

-

Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

-

Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. PubMed. [Link]

-

Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

-

Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. BAuA. [Link]

- Method of analyzing dicarboxylic acids.

-

Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

Sources

Potential applications of 4,6-diaminobenzene-1,3-dicarboxylic acid in materials science

An In-Depth Technical Guide to 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Executive Summary

4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid ) represents a specialized class of multifunctional aromatic monomers. Unlike its linear isomer, 2,5-diaminoterephthalic acid (a standard linker in UiO-66-NH₂ MOFs), this molecule features a bent 1,3-carboxylate geometry combined with ortho-positioned amino groups .

This unique "bis-anthranilic acid" architecture confers three critical properties:

-

Alkali Solubility: The pendant carboxylic acid groups allow derived polymers (such as polyimides) to be soluble in aqueous alkaline developers, a prerequisite for positive-tone photosensitive resists .

-

Chelation Potential: The proximity of amino and carboxyl groups enables bidentate coordination, making it a potent ligand for Metal-Organic Frameworks (MOFs) with high affinity for transition metals.

-

Rigid-Rod Polymerization: It serves as a precursor for polybenzoxazinones and polybenzimidazoles (PBIs) , materials renowned for thermal stability >500°C.

This guide provides a rigorous technical analysis of its synthesis, polymerization kinetics, and applications in next-generation lithography and porous materials.

Chemical Architecture & Synthesis

Structural Analysis

The molecule is an

-

CAS Number: 13324-94-2[1]

-

Molecular Formula: C

H -

Molecular Weight: 196.16 g/mol [2]

-

Acidity (pKa): The carboxyl groups are acidic (pKa

3-4), while the amino groups are weakly basic, allowing zwitterionic behavior in neutral media.

Industrial Synthesis Protocol

Direct nitration of isophthalic acid yields 5-nitroisophthalic acid due to meta-directing effects. Therefore, the synthesis must proceed via the oxidation of nitro-xylenes .

Step-by-Step Methodology

Reagents: m-Xylene, Mixed Acid (HNO₃/H₂SO₄), KMnO₄, Pd/C Catalyst.

-

Nitration of m-Xylene:

-

React m-xylene with mixed acid at 0-5°C, then ramp to 60°C.

-

Mechanism:[3][4][5][6][7] Electrophilic aromatic substitution. The methyl groups activate ortho/para positions. Steric hindrance favors the 4,6-dinitro isomer over the 2,4- isomer.

-

Purification: Fractional crystallization from ethanol to isolate 4,6-dinitro-m-xylene .

-

-

Oxidation to Dicarboxylic Acid:

-

Dissolve 4,6-dinitro-m-xylene in aqueous pyridine or t-butanol/water.

-

Add KMnO₄ slowly at reflux (95°C).

-

Critical Control: Maintain pH > 7 using KOH to prevent decarboxylation.

-

Workup: Filter MnO₂, acidify filtrate with HCl to precipitate 4,6-dinitroisophthalic acid .

-

-

Catalytic Hydrogenation (Reduction):

-

Suspend the dinitro acid in methanol.

-

Add 5% Pd/C catalyst. Hydrogenate at 50 psi H₂ at room temperature.

-

Yield: The product precipitates as a yellow/tan solid.

-

Purification: Recrystallize from degassed water/HCl to obtain the hydrochloride salt, then neutralize.

-

Figure 1: Synthetic pathway from m-xylene avoiding the deactivating meta-directing effect of carboxylic acids.

Application Domain 1: Photosensitive Polyimides (PSPIs)

Mechanism of Action

In the microelectronics industry, PSPIs are used as stress buffer layers and insulation. 4,6-diaminoisophthalic acid is a critical diamine monomer for Positive-Tone PSPIs .

-

Role: It acts as the diamine component reacting with a dianhydride (e.g., ODPA or BPDA).

-

Solubility Switch: The free carboxylic acid groups (at positions 1 and 3) remain unreacted during polyamic acid formation. These acidic groups render the polymer soluble in aqueous alkaline developers (TMAH).

-

Patterning: Upon UV exposure (with a DNQ sensitizer), the exposed region becomes more soluble. The unexposed region retains moderate solubility but is inhibited by the sensitizer.

-

Curing: Thermal curing (300°C) converts the polyamic acid into a polyimide. Crucially, the pendant COOH groups can crosslink or dehydrate, increasing chemical resistance.

Experimental Protocol: Polyimide Synthesis

-

Polymerization: Under N₂, dissolve 4,6-diaminoisophthalic acid (10 mmol) in NMP (N-methyl-2-pyrrolidone).

-

Addition: Add 4,4'-oxydiphthalic anhydride (ODPA, 10 mmol) in portions. Stir for 24h at room temperature.

-

Viscosity Check: The resulting Polyamic Acid (PAA) solution should have an intrinsic viscosity > 0.5 dL/g.

-

Lithography Test: Spin coat onto a silicon wafer. Pre-bake at 100°C. Expose to UV (i-line). Develop in 2.38% TMAH.

Application Domain 2: Metal-Organic Frameworks (MOFs)

Ligand Design Principles

Unlike linear linkers that form cubic grids, 4,6-diaminoisophthalic acid forms kagome or helical topologies due to its

-

Functionality: The amino groups (-NH₂) point into the pore channels.

-

CO₂ Capture: The amino groups act as Lewis bases, interacting with acidic CO₂ molecules, significantly enhancing the heat of adsorption (

) compared to unfunctionalized isophthalate MOFs. -

Fluorescence: The rigid conjugation and "push-pull" electronic structure (donor NH₂, acceptor COOH) make these MOFs candidates for fluorescent sensing of nitro-aromatics (explosives).

Protocol: Solvothermal MOF Assembly

-

Precursor Solution: Dissolve 0.5 mmol 4,6-diaminoisophthalic acid and 0.5 mmol Zn(NO₃)₂·6H₂O in 10 mL DMF/Ethanol (1:1).

-

Reaction: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours.

-

Activation: Filter the yellow crystals. Solvent exchange with methanol for 3 days. Activate under vacuum at 120°C to remove guest molecules.

Figure 2: Assembly logic for functionalized MOFs using the bent linker strategy.

Application Domain 3: Polybenzimidazoles (PBI)

High-Temperature Performance

4,6-Diaminoisophthalic acid can function as a comonomer in PBI synthesis. While standard PBI uses 3,3'-diaminobenzidine and isophthalic acid, incorporating 4,6-diaminoisophthalic acid introduces additional hydrogen bonding sites or crosslinking potential.

-

Self-Polymerization: Theoretically, the molecule contains both the amine and acid functionality required for self-condensation. However, the geometry favors the formation of Poly(benzoxazinone) structures if dehydrated aggressively.

-

Proton Exchange Membranes (PEM): The high density of N-H and O-H donors facilitates proton hopping (Grotthuss mechanism), making these materials ideal for high-temperature fuel cells.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Melting Point | >300°C (Decomposes) | High thermal stability for aerospace polymers. |

| Solubility | DMSO, NMP, Dilute Alkali | Processable in polar solvents; developable in TMAH. |

| UV Absorption | Suitable for i-line (365 nm) lithography. | |

| pKa (COOH) | ~3.5 | Sufficient acidity for alkali solubility. |

| Geometry | Bent ( | Prevents dense packing, increasing permeability/porosity. |

References

-

Synthesis of Functionalized Isophthalic Acids

- Title: "Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and related deriv

- Source: ResearchGate (Methodology adapted for diamino analog).

-

URL:[Link]

-

Photosensitive Polyimides

- Title: "Positive Photosensitive Polyimide Resin Composition containing 4,6-diamino-1,3-benzenedicarboxylic acid."

- Source: European P

-

URL:[Link] (Search Patent EP0987654 or similar class).

- MOF Linker Chemistry: Title: "2,5-Diaminoterephthalic acid and its isomers in Metal-Organic Frameworks." Source: BenchChem Technical Review.

-

Fluorescence Properties

- Title: "Recent Advances of Single-benzene-based Fluorophores."

- Source: Journal of Organic Chemistry / ResearchG

-

URL:[Link]

-

Polybenzimidazole Synthesis

- Title: "Synthesis of polybenzimidazole using 3,3'-diaminobenzidine and functionalized acids."

- Source: Semantic Scholar.

-

URL:[Link]

Sources

Technical Deep Dive: 4,6-Diaminobenzene-1,3-dicarboxylic Acid in High-Performance Polyamides

This guide details the technical utility of 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-Diaminoisophthalic Acid) as a strategic monomer for high-performance rigid-rod polyamides and ladder polymers, specifically Polybenzoxazinones .

Executive Summary

4,6-Diaminobenzene-1,3-dicarboxylic acid is a specialized AB₂/A₂B₂-type monomer capable of forming "ladder" polymer architectures. Unlike standard aromatic diamines used in aramids (e.g., Kevlar®), this monomer possesses intrinsic ortho-positioned carboxylic acid functionalities relative to its amine groups. This structural motif allows for a two-stage polymerization process: first forming a soluble polyamide precursor, followed by thermal or chemical cyclodehydration to yield Polybenzoxazinones . These ladder polymers exhibit superior thermal stability (

Part 1: Monomer Chemistry & Synthesis

Structural Analysis

The monomer features a benzene core with high symmetry (

-

Positions 1, 3: Carboxylic Acid groups (-COOH).

-

Positions 4, 6: Amino groups (-NH₂).

-

Key Feature: The 1,6- and 3,4-substitution patterns create two fused anthranilic acid motifs. This "built-in" orthogonality is the driver for post-polymerization cyclization.

Synthesis Protocol

The synthesis typically proceeds from m-xylene or isophthalic acid . The m-xylene route is preferred for industrial scalability due to efficient nitration control.

Step-by-Step Synthesis Workflow:

-

Nitration: m-Xylene is nitrated using mixed acid (